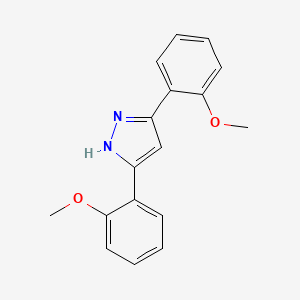
tert-butyl 10-azidodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 10-azidodecanoate is a chemical compound that is used in a variety of applications in the scientific research field. This compound is a carboxylic acid derivative and is composed of a tert-butyl group, an azide group, and a decanoate group. It has a molecular formula of C13H25N3O2 and a molecular weight of 269.369 g/mol. The compound is a colorless, volatile liquid at room temperature and has a boiling point of 64°C. It is soluble in water, ethanol, and ether, and is slightly soluble in methanol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 10-azidodecanoate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. In addition, it is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an initiator in polymerization reactions. It is also used as a ligand in coordination chemistry and as a reagent in peptide synthesis.
Wirkmechanismus
Tert-butyl 10-azidodecanoate is a reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, such as SN2 reactions, as well as electrophilic substitution reactions, such as SN1 reactions. It can also undergo elimination reactions, such as E1 and E2 reactions. The compound can also undergo addition reactions, such as aldol condensation reactions and Diels-Alder reactions.
Biochemical and Physiological Effects
Tert-butyl 10-azidodecanoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been found to have antifungal, antibacterial, and antineoplastic effects. In addition, it has been found to have anti-inflammatory, antioxidant, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 10-azidodecanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degrading. In addition, it is relatively inexpensive and easy to obtain. However, it is a volatile liquid and must be handled with care to avoid accidents.
Zukünftige Richtungen
There are several potential future directions for the use of tert-butyl 10-azidodecanoate. One potential application is in the synthesis of new pharmaceuticals and other organic compounds. Another potential application is in the development of new catalysts and initiators for chemical reactions. Additionally, it could be used as a reagent in peptide synthesis and in the synthesis of polymers. Finally, it could be used in the development of new drugs and therapies for treating various diseases and conditions.
Synthesemethoden
Tert-butyl 10-azidodecanoate can be synthesized from the reaction of tert-butyl bromide and 10-azidodecanoic acid. In this reaction, tert-butyl bromide is reacted with 10-azidodecanoic acid in an aqueous solution of sodium hydroxide. The reaction is conducted at a temperature of 80°C and a pressure of 1 atm. After the reaction is complete, the product is isolated by distillation and purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 10-azidodecanoate can be achieved through a two-step process involving the reaction of 10-bromodecanoic acid with sodium azide followed by esterification with tert-butanol.", "Starting Materials": [ "10-bromodecanoic acid", "sodium azide", "tert-butanol", "dichloromethane", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 10-bromodecanoic acid to 10-azidodecanoic acid", "10-bromodecanoic acid is dissolved in dichloromethane and sodium azide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then extracted with diethyl ether and dried over sodium sulfate.", "Step 2: Esterification of 10-azidodecanoic acid with tert-butanol", "10-azidodecanoic acid is dissolved in dichloromethane and tert-butanol is added to the solution. The reaction mixture is then treated with a catalytic amount of hydrochloric acid and stirred at room temperature for several hours until the reaction is complete. The product is then extracted with diethyl ether and dried over magnesium sulfate." ] } | |
CAS-Nummer |
2708579-77-3 |
Produktname |
tert-butyl 10-azidodecanoate |
Molekularformel |
C14H27N3O2 |
Molekulargewicht |
269.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



